Ammonium magnesium trichloride

Description

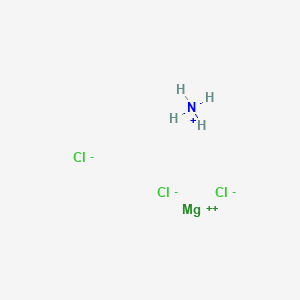

Ammonium magnesium trichloride (CAS: 60314-43-4) is a ternary inorganic compound composed of ammonium (NH₄⁺), magnesium (Mg²⁺), and chloride (Cl⁻) ions. The compound is listed among other ammonium salts in industrial and analytical contexts .

Properties

IUPAC Name |

azanium;magnesium;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Mg.H3N/h3*1H;;1H3/q;;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYXQOYMCJMMOB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[Mg+2].[Cl-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H4MgN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60314-43-4 | |

| Record name | Magnesate(1-), trichloro-, ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60314-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium magnesium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060314434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium magnesium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium magnesium trichloride can be synthesized by dissolving magnesium chloride and ammonium chloride in water, followed by the addition of ammonia. The mixture is then allowed to stand for a few days, during which the compound crystallizes out . The reaction conditions typically involve maintaining a specific temperature and pH to ensure the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale mixing of magnesium chloride and ammonium chloride solutions, followed by controlled crystallization. The process may include steps to purify the compound and remove any impurities that could affect its quality and performance .

Chemical Reactions Analysis

Types of Reactions

Ammonium magnesium trichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.

Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

Substitution: This compound can participate in substitution reactions, where one or more of its ions are replaced by other ions or molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other ionic compounds. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different magnesium and ammonium compounds, while substitution reactions can lead to the formation of various ionic complexes .

Scientific Research Applications

Ammonium magnesium trichloride has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery and treatment of certain medical conditions.

Industry: This compound is used in industrial processes, such as catalysis and material synthesis

Mechanism of Action

The mechanism of action of ammonium magnesium trichloride involves its interaction with specific molecular targets and pathways. The compound can affect various biochemical processes by altering the ionic balance and participating in chemical reactions within cells. Its effects are mediated through its ability to donate or accept ions, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between ammonium magnesium trichloride and structurally or functionally related compounds:

Key Comparisons:

Ionic vs. Covalent Bonding :

- This compound and NH₄Cl/MgCl₂ are ionic, whereas PCl₃ is covalent. The ternary structure of this compound may enable unique solubility or reactivity compared to binary salts .

Thermal Stability :

- NH₄Cl sublimes at 340°C, while MgCl₂ decomposes at higher temperatures (~714°C). This compound’s stability is unconfirmed but likely intermediate due to combined cations .

Solubility and Hygroscopicity :

- MgCl₂ is highly hygroscopic, forming hydrates (e.g., MgCl₂·6H₂O). This compound’s solubility may depend on NH₄⁺’s ability to disrupt Mg²⁺-Cl⁻ interactions .

Analytical and Industrial Use :

- NH₄Cl and MgCl₂ are widely used in labs and industry (e.g., NH₄Cl in buffers, MgCl₂ in de-icing). This compound’s niche applications remain underexplored but may relate to its dual cation system .

Biological Activity

Ammonium magnesium trichloride (AMT), a compound with the formula , has garnered attention for its potential biological activities and applications in various fields, including biochemistry, medicine, and environmental science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

AMT is a coordination compound that can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. Its biological activity is largely attributed to its ability to interact with biological systems through ionic balance alterations and participation in biochemical pathways. The compound can donate or accept ions, influencing enzyme activities and protein functions within cells.

Key Mechanisms of Action:

- Ionic Interaction: AMT can alter ionic concentrations in biological fluids, which may affect cellular processes.

- Enzyme Modulation: The compound may influence enzyme activity by acting as a cofactor or by altering the local environment around enzymes.

- Biochemical Pathway Involvement: AMT has been studied for its potential roles in various biochemical pathways, particularly those involving magnesium ions, which are crucial for numerous physiological processes.

Biological Effects

Research indicates that AMT may have several biological effects:

- Cellular Uptake: AMT's ammonium component can facilitate cellular uptake mechanisms, potentially enhancing drug delivery systems.

- Antimicrobial Activity: Some studies suggest that compounds containing ammonium ions exhibit antimicrobial properties by disrupting microbial cell membranes .

- Therapeutic Potential: Ongoing research is exploring AMT's role in drug delivery systems and its therapeutic applications in treating various medical conditions.

1. Leaching Studies

A study investigated the leaching efficiency of magnesium from industrial waste using ammonium salts, including AMT. The results demonstrated that the leaching percentage of magnesium oxide increased with temperature and time, indicating that AMT could enhance the extraction of magnesium from waste materials under optimized conditions .

| Temperature (°C) | Time (min) | Leaching Percentage (%) |

|---|---|---|

| 25 | 10 | 14 |

| 80 | 60 | 33 |

2. Bioavailability Studies

Research on aluminum compounds has highlighted the importance of understanding the bioavailability of metal ions like magnesium in biological systems. AMT's ionic form may influence how effectively magnesium is absorbed in the gastrointestinal tract, impacting overall health outcomes related to magnesium deficiency .

Applications in Medicine

AMT is being explored for its potential applications in medicine, particularly in:

- Drug Delivery Systems: Its ability to form complexes with various drugs could enhance their solubility and stability.

- Nutritional Supplements: Due to its magnesium content, AMT could serve as a dietary supplement for individuals with magnesium deficiencies.

Q & A

Q. What is the recommended method for synthesizing ammonium magnesium trichloride in a laboratory setting?

To synthesize this compound, combine stoichiometric amounts of ammonium chloride (NH₄Cl) and magnesium chloride (MgCl₂) in a controlled anhydrous environment. Dissolve the salts in a minimal volume of deionized water under nitrogen atmosphere to prevent hydrolysis. Slowly evaporate the solvent at 60–80°C to crystallize the compound. Confirm purity via X-ray diffraction (XRD) and elemental analysis .

Q. How can researchers determine the purity and stoichiometry of this compound?

Use complexometric titration with 0.05 M edetate disodium (EDTA) as the titrant. Prepare a solution of the compound in water, add an ammonia–ammonium chloride buffer (pH 10), and use eriochrome black T as the indicator. The endpoint is marked by a color change from red-purple to blue-purple. Atomic absorption spectroscopy (AAS) can quantify magnesium content by comparing against standard solutions (2–20 mg/mL Mg) .

Q. What precautions are necessary when handling this compound due to its hygroscopic nature?

Store the compound in a desiccator with anhydrous calcium sulfate or silica gel. Perform weighings in a glovebox under inert gas (e.g., argon). For aqueous solutions, use freshly boiled and cooled water to minimize dissolved CO₂, which can alter pH and promote side reactions .

Advanced Research Questions

Q. How can conflicting thermal decomposition data for this compound be resolved?

Contradictions in decomposition pathways (e.g., NH₃ vs. HCl release) require simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Couple these with evolved gas analysis (EGA) using mass spectrometry to identify gaseous byproducts. For example, a mass loss at 150–200°C with NH₃ detection suggests ammonium dissociation, while HCl release indicates chloride decomposition .

Q. What experimental strategies mitigate the compound’s reactivity in moisture-sensitive catalytic applications?

Employ Schlenk-line techniques for reactions involving this compound. Use anhydrous solvents (e.g., tetrahydrofuran distilled over sodium/benzophenone) and pre-dry glassware at 120°C. Monitor reaction progress via in-situ Fourier-transform infrared spectroscopy (FTIR) to detect moisture ingress or intermediate phases .

Q. How can computational modeling predict the crystal structure and stability of this compound?

Use density functional theory (DFT) with software like VASP or Quantum ESPRESSO to model lattice parameters and binding energies. Compare results with experimental XRD data to validate the structure. Assess thermodynamic stability by calculating Gibbs free energy of formation under varying temperature/pressure conditions .

Q. What analytical methods differentiate between isomorphic impurities and true stoichiometric variations in the compound?

Combine inductively coupled plasma mass spectrometry (ICP-MS) for elemental ratios with Rietveld refinement of XRD patterns to distinguish lattice substitutions (e.g., Al³⁺ replacing Mg²⁺) from non-stoichiometric compositions. Synchrotron-based X-ray absorption spectroscopy (XAS) can further probe local coordination environments .

Methodological Notes

- Titration Protocols : Standardize EDTA solutions using magnesium chloride hexahydrate (MgCl₂·6H₂O) as a primary standard .

- Synthesis Optimization : Vary NH₄Cl:MgCl₂ molar ratios (1:1 to 1:2) to study phase purity via powder XRD. Excess NH₄Cl may yield ammonium-rich byproducts .

- Safety : Use respiratory protection (N95 masks) and eyewash stations during synthesis to handle fine particulates and accidental exposures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.